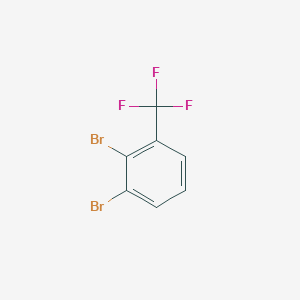

1,2-Dibromo-3-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3/c8-5-3-1-2-4(6(5)9)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEVVXUSTAMOBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381221 | |

| Record name | 1,2-dibromo-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493038-92-9 | |

| Record name | 1,2-dibromo-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dibromo-3-(trifluoromethyl)benzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Dibromo-3-(trifluoromethyl)benzene, a halogenated aromatic compound with significant potential in organic synthesis and medicinal chemistry. While direct literature on this specific isomer is limited, this document synthesizes information from closely related analogues and fundamental chemical principles to offer insights into its synthesis, physicochemical properties, and reactivity. This guide serves as a valuable resource for researchers interested in leveraging the unique characteristics of brominated and trifluoromethylated scaffolds in the design of novel molecules and active pharmaceutical ingredients.

Introduction: The Strategic Importance of Fluorinated and Brominated Aromatics

The introduction of fluorine and bromine atoms into organic molecules is a well-established strategy in modern drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The electron-withdrawing nature of the -CF3 group can also influence the reactivity of the aromatic ring. Bromine atoms, on the other hand, are versatile functional handles that can be readily transformed through a variety of cross-coupling reactions, making them invaluable for the construction of complex molecular architectures.[4]

This compound combines these features, presenting a unique building block for the synthesis of novel compounds. The vicinal bromine atoms offer opportunities for regioselective functionalization, while the adjacent trifluoromethyl group exerts a strong electronic and steric influence on the molecule's properties and reactivity.

Synthesis of this compound

Proposed Synthetic Pathway

A logical retrosynthetic approach would start from a more readily available precursor, such as 3-(trifluoromethyl)aniline.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Protocol:

-

Diazotization and Sandmeyer Reaction of 3-(Trifluoromethyl)aniline:

-

Dissolve 3-(trifluoromethyl)aniline in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO2) in water while maintaining the low temperature. This generates the corresponding diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. The diazonium group is replaced by a bromine atom, yielding 3-Bromo-1-(trifluoromethyl)benzene.

-

Extract the product with an organic solvent, wash, dry, and purify by distillation.

-

-

Electrophilic Bromination of 3-Bromo-1-(trifluoromethyl)benzene:

-

Dissolve 3-Bromo-1-(trifluoromethyl)benzene in a suitable inert solvent such as dichloromethane or carbon tetrachloride.

-

Add a catalytic amount of iron(III) bromide (FeBr3) to the solution.

-

Slowly add a stoichiometric amount of bromine (Br2) to the reaction mixture. The trifluoromethyl group is a meta-director, and the existing bromine is an ortho-, para-director. The directing effects would likely lead to a mixture of isomers, with the desired this compound being one of the products.

-

The reaction mixture is then worked up by washing with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine, followed by washing with water and brine.

-

The organic layer is dried and the solvent is removed. The resulting isomeric mixture would require careful purification, likely through fractional distillation or chromatography, to isolate the desired this compound.

-

Physicochemical and Spectroscopic Properties

Direct experimental data for this compound is scarce. However, we can estimate its properties based on data from its isomers and related compounds.

| Property | Estimated Value / Inferred Data | Source / Rationale |

| Molecular Formula | C7H3Br2F3 | - |

| Molecular Weight | 303.91 g/mol | - |

| Appearance | Likely a colorless to pale yellow liquid | Based on related isomers like 1,2-Dibromo-4-(trifluoromethyl)benzene.[5] |

| Boiling Point | ~220-230 °C | Extrapolated from the boiling point of 1,2-Dibromo-4-(trifluoromethyl)benzene (229.2 °C).[5] |

| Density | ~1.9-2.0 g/cm³ | Based on the density of 1,2-Dibromo-4-(trifluoromethyl)benzene (1.957 g/cm³).[5] |

| Solubility | Insoluble in water; soluble in common organic solvents. | General property of halogenated aromatic hydrocarbons.[6] |

| ¹H NMR | Aromatic region (δ 7.0-8.0 ppm), complex splitting pattern. | Inferred from the spectra of other substituted benzenes.[7] |

| ¹³C NMR | Aromatic carbons and a quartet for the CF3 carbon. | Inferred from the spectra of other trifluoromethylated benzenes.[8] |

| ¹⁹F NMR | A singlet around -60 to -65 ppm. | Characteristic chemical shift for a CF3 group on a benzene ring.[8] |

| IR Spectroscopy | Characteristic C-H, C-C, C-Br, and C-F stretching and bending vibrations. | Inferred from the IR spectrum of (trifluoromethyl)benzene.[9] |

| Mass Spectrometry | Molecular ion peak (M+) at m/z ~304, with characteristic isotopic pattern for two bromine atoms. | - |

Reactivity and Applications in Synthesis

This compound is a versatile intermediate for organic synthesis, primarily due to the reactivity of its two bromine atoms.

Cross-Coupling Reactions

The bromine atoms can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. The differential reactivity of the two bromine atoms due to the electronic and steric influence of the trifluoromethyl group may allow for selective mono-functionalization under carefully controlled conditions.

Caption: Sequential Suzuki cross-coupling reactions of this compound.

Grignard and Organolithium Formation

Reaction with magnesium or organolithium reagents can generate the corresponding Grignard or organolithium reagents. These are powerful nucleophiles that can react with a wide range of electrophiles to form new carbon-carbon bonds. Again, selective formation of the mono-Grignard or mono-lithiated species may be achievable.

Potential Applications in Drug Discovery

The scaffold of this compound can be elaborated into more complex molecules with potential therapeutic applications. The trifluoromethyl group can enhance the pharmacological properties of a drug candidate, while the disubstituted aromatic core can serve as a template for building molecules that can interact with specific biological targets.[2][10]

Safety and Handling

While a specific safety data sheet for this compound is not available, based on related compounds, it should be handled with care.[11][12]

-

Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a valuable, albeit under-documented, building block for organic synthesis and medicinal chemistry. This guide has provided a framework for its synthesis, a summary of its likely properties, and an overview of its potential reactivity. By leveraging the principles of modern synthetic chemistry, researchers can unlock the potential of this and other similarly substituted aromatic compounds in the pursuit of novel materials and therapeutics. Further experimental investigation into the synthesis and properties of this specific isomer is warranted to fully elucidate its chemical utility.

References

- CN102502503B - Method for preparing bromine trifluoride - Google P

-

Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

- CN105801348A - 3-bromobenzotrifluoride and preparation method thereof - Google P

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (URL: [Link])

-

Toward Regeneration of the Heart: Bioengineering Strategies for Immunomodulation - PMC. (URL: [Link])

- US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)

-

Benzene, (trifluoromethyl)- - the NIST WebBook. (URL: [Link])

-

1,2-Dibromo-4-(trifluoromethyl)benzene - American Elements. (URL: [Link])

-

2,4,5-Trichlorothiazole - CAS Common Chemistry. (URL: [Link])

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: [Link])

-

1,2,3-Trifluorobenzene | C6H3F3 - PubChem. (URL: [Link])

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (URL: [Link])

-

1,4-Dibromo-2-(trifluoromethyl)benzene | C7H3Br2F3 - PubChem. (URL: [Link])

- DE2708190C2 - Process for the preparation of m-bromo-benzotrifluorides - Google P

- US2494817A - Bromination of trifluoromethyl derivatives of benzene - Google P

-

Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor - Organic Chemistry Portal. (URL: [Link])

-

5-Bromo-1,2,3-trifluorobenzene - Magritek. (URL: [Link])

-

Supporting Information for - The Royal Society of Chemistry. (URL: [Link])

-

Chemical Properties of Benzene, 1-bromo-3-(trifluoromethyl)- (CAS 401-78-5) - Cheméo. (URL: [Link])

-

(PDF) Improved therapeutics of modified mesenchymal stem cells: An update. (URL: [Link])

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. (URL: [Link])

-

Supporting Information TBAB-Catalyzed Cascade Reactions: Facile Synthesis of 1-Trifluoromethyl-3. (URL: [Link])

-

Enhancing mesenchymal stem cell survival and homing capability to improve cell engraftment efficacy for liver diseases - ResearchGate. (URL: [Link])

-

5-Bromo-1,2-dichloro-3-(trifluoromethyl)benzene | C7H2BrCl2F3 - PubChem. (URL: [Link])

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. (URL: [Link])

-

Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) - JOCPR. (URL: [Link])

-

CAS#:402-23-3 | 1-(Bromomethyl)-3-(trifluoromethyl)benzene | Chemsrc. (URL: [Link])

-

Understanding 1-Bromo-3,5-bis(trifluoromethyl)benzene: Properties, Applications, and Synthesis. (URL: [Link])

-

1-Bromo-2-(trifluoromethyl)benzene - CAS Common Chemistry. (URL: [Link])

-

(Trifluoromethyl)benzene | C7H5F3 - PubChem. (URL: [Link])

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. americanelements.com [americanelements.com]

- 6. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,3-Bis(trifluoromethyl)-benzene(402-31-3) 1H NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. Benzene, (trifluoromethyl)- [webbook.nist.gov]

- 10. jelsciences.com [jelsciences.com]

- 11. 1,4-Dibromo-2-(trifluoromethyl)benzene | C7H3Br2F3 | CID 82108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 5-Bromo-1,2-dichloro-3-(trifluoromethyl)benzene | C7H2BrCl2F3 | CID 25067291 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical characteristics of 1,2-Dibromo-3-(trifluoromethyl)benzene

An In-Depth Technical Guide to 1,2-Dibromo-3-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics, spectroscopic profile, reactivity, and safe handling protocols for this compound. This compound, identified by CAS Number 493038-92-9, is a valuable substituted benzene derivative with significant potential as a building block in medicinal chemistry, agrochemicals, and materials science.[1][2] The strategic placement of two vicinal bromine atoms and a potent electron-withdrawing trifluoromethyl group imparts a unique reactivity profile, making it a versatile intermediate for complex organic syntheses. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this reagent for laboratory and industrial applications.

Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic compound. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms, which significantly influences the electron density and reactivity of the benzene ring.[3] The adjacent bromine atoms serve as versatile synthetic handles for a variety of cross-coupling and functionalization reactions.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | N/A (Standard Nomenclature) |

| CAS Number | 493038-92-9 | [1][2] |

| Molecular Formula | C₇H₃Br₂F₃ | [4] |

| Molecular Weight | 303.92 g/mol | [4] |

| MDL Number | MFCD03093035 |[2] |

Table 2: Physicochemical Data

| Property | Value | Notes | Source(s) |

|---|---|---|---|

| Appearance | N/A | Data for this specific isomer is not readily available, but related isomers are typically colorless to pale yellow liquids or solids.[5][6] | N/A |

| Boiling Point | N/A | Data for related isomers like 1,3-dibromo-5-(trifluoromethyl)benzene is ~200 °C at 760 mmHg.[6] | N/A |

| Melting Point | N/A | Data for related isomers like 1,3-dibromo-5-(trifluoromethyl)benzene is 47-48 °C.[6] | N/A |

| Density | N/A | Data for related isomers like 1,3-dibromo-5-(trifluoromethyl)benzene is ~1.956 g/cm³.[6] | N/A |

| Solubility | N/A | Expected to be insoluble in water but soluble in common organic solvents like THF, dichloromethane, and toluene, similar to other brominated aromatics. | N/A |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is fundamental to verifying the identity and purity of this compound. While a comprehensive public spectrum for this specific isomer is not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). The coupling patterns (doublets, triplets, or doublet of doublets) and integration values will correspond to the three protons on the benzene ring, providing definitive information about their relative positions.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display seven unique signals. The carbon attached to the -CF₃ group will appear as a quartet due to coupling with the fluorine atoms. The two carbons bonded to bromine will be shifted downfield. Data for related trifluoromethylated compounds show the -CF₃ carbon signal around δ 120-125 ppm with a large C-F coupling constant (J ≈ 275 Hz).[7][8]

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a critical technique for fluorinated compounds. A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift will be characteristic of an aromatic trifluoromethyl group, typically observed around δ -63 ppm relative to a standard like CFCl₃.[7]

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). This results in a distinctive M, M+2, and M+4 peak cluster, which is a powerful tool for confirming the presence of two bromine atoms. The molecular ion peak (M⁺) would be expected at m/z ≈ 304.

Reactivity Profile and Synthetic Utility

The chemical behavior of this compound is dictated by its functional groups.

-

Electron-Withdrawing Influence: The -CF₃ group is strongly deactivating, making the aromatic ring less susceptible to electrophilic aromatic substitution (EAS) compared to benzene.[3][9] Any EAS reaction would likely be directed to the meta position relative to the -CF₃ group (C5).

-

Versatility of C-Br Bonds: The two bromine atoms are the primary sites of reactivity. They are excellent leaving groups for a wide array of metal-catalyzed cross-coupling reactions, such as:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

-

-

Differential Reactivity: The two bromine atoms (at C1 and C2) may exhibit different reactivity due to steric hindrance and electronic effects from the adjacent -CF₃ group. This differential reactivity can potentially be exploited for selective, stepwise functionalization, allowing for the synthesis of complex, highly substituted aromatic structures.

-

Organometallic Intermediates: The C-Br bonds can be converted into organometallic reagents, such as Grignard reagents (by reaction with magnesium) or organolithium species (via lithium-halogen exchange). These intermediates can then react with a variety of electrophiles.

The trifluoromethyl group not only influences reactivity but is also a highly sought-after moiety in drug design. Its inclusion can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[10]

Experimental Protocols

Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines the standard procedure for obtaining a high-resolution ¹H NMR spectrum, a critical step in verifying the compound's identity.

Causality: The choice of a deuterated solvent is crucial to avoid a large, interfering solvent signal in the spectrum. Tetramethylsilane (TMS) is used as an internal standard because its protons are highly shielded, providing a sharp reference signal at 0.00 ppm that does not overlap with most organic compound signals.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (if not already present in the solvent).

-

Cap the NMR tube securely.

-

-

Instrument Setup & Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the NMR magnet.

-

Lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve maximum homogeneity, which is essential for sharp, well-resolved peaks.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16-32 scans for good signal-to-noise).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm.

-

Integrate the peaks to determine the relative ratios of the different types of protons.

-

Analyze the splitting patterns (multiplicity) to deduce proton-proton coupling relationships.

-

Mandatory Visualization

Below is a conceptual workflow for the comprehensive characterization of a novel chemical entity like this compound.

Caption: Logical workflow for the characterization of a chemical sample.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound should be handled with care, following established safety protocols for halogenated aromatic compounds.

Table 3: GHS Hazard Information

| Hazard Class | Statement | Precautionary Codes (Examples) | Source(s) |

|---|---|---|---|

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 | [4] |

| Skin Sensitization | H317: May cause an allergic skin reaction | P280 | [4] |

| General Handling | Material is irritating to mucous membranes and upper respiratory tract. Toxicological properties not fully investigated. | P261, P271 |[4][11] |

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[12]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[4] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][11]

-

Spills and Disposal: In case of a spill, wear appropriate PPE, absorb with an inert material (e.g., vermiculite, sand), and collect in a suitable container for disposal.[12] Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[5]

Conclusion

This compound is a strategically substituted aromatic compound with considerable potential for synthetic innovation. Its key features—the strongly electron-withdrawing trifluoromethyl group and two versatile, differentially positioned bromine atoms—make it an attractive building block for creating complex molecules in the pharmaceutical and materials science sectors. A thorough understanding of its physicochemical properties, spectroscopic signatures, and safety requirements, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

-

American Elements. (n.d.). 1,2-Dibromo-4-(trifluoromethyl)benzene. Retrieved from American Elements website. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry website. [Link]

-

Angene Chemical. (2025). Safety Data Sheet. Retrieved from Angene Chemical website. [Link]

-

Chemsrc. (2025). 1-(Bromomethyl)-3-(trifluoromethyl)benzene. Retrieved from Chemsrc website. [Link]

-

Fisher Scientific. (2009). 5 - SAFETY DATA SHEET. Retrieved from Fisher Scientific website. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-3-(trifluoromethyl)- (CAS 401-78-5). Retrieved from Cheméo website. [Link]

-

PubChem. (n.d.). 1,2-Dibromo-3-fluorobenzene. Retrieved from PubChem website. [Link]

-

LookChem. (n.d.). Cas 401-84-3,3,5-Dibromobenzotrifluoride. Retrieved from LookChem website. [Link]

-

Beilstein Journals. (n.d.). Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from Beilstein Journals website. [Link]

-

PubChem. (n.d.). Benzene, 1,3-bis(trifluoromethyl)-. Retrieved from PubChem website. [Link]

-

Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from Organic Chemistry Portal website. [Link]

-

YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Retrieved from YouTube website. [Link]

-

ResearchGate. (n.d.). 1,3-Bis(trifluoromethyl)benzene: A Versatile Building Block for the Synthesis of New Boron-Containing Conjugated Systems. Retrieved from ResearchGate website. [Link]

-

PubChem. (n.d.). Benzene, 1-bromo-3-(trifluoromethyl)-. Retrieved from PubChem website. [Link]

-

Chemistry LibreTexts. (2021). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Retrieved from Chemistry LibreTexts website. [Link]

-

PubChem. (n.d.). 1-(Bromomethyl)-3-(trifluoromethyl)benzene. Retrieved from PubChem website. [Link]

-

YouTube. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review. Retrieved from YouTube website. [Link]

-

Michigan State University Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from MSU Chemistry website. [Link]

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. 493038-92-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. youtube.com [youtube.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. lookchem.com [lookchem.com]

- 7. rsc.org [rsc.org]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. angenechemical.com [angenechemical.com]

spectral data analysis of 1,2-Dibromo-3-(trifluoromethyl)benzene

An In-depth Technical Guide to the Spectral Data Analysis of 1,2-Dibromo-3-(trifluoromethyl)benzene

Introduction: Unveiling the Molecular Architecture

This compound is an aromatic compound of significant interest in synthetic chemistry, serving as a versatile building block for pharmaceuticals, agrochemicals, and materials science. Its specific substitution pattern—featuring two adjacent bulky bromine atoms and a strongly electron-withdrawing trifluoromethyl group—creates a unique electronic and steric environment. Accurate and comprehensive characterization of this molecule is paramount for ensuring purity, confirming identity, and understanding its reactivity.

This technical guide provides a multi-faceted approach to the structural elucidation of this compound, leveraging a suite of spectroscopic techniques. As Senior Application Scientists, we move beyond mere data reporting, focusing on the causal logic behind spectral features and the synergistic interplay between different analytical methods. This document is designed for researchers and drug development professionals, offering both foundational principles and field-proven insights into the analysis of complex halogenated aromatics.

Molecular Identity:

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Core of Structure Determination

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete and unambiguous picture of the hydrogen, carbon, and fluorine environments.

Proton (¹H) NMR Spectroscopy: Mapping the Aromatic System

Expertise & Experience: The ¹H NMR spectrum provides direct information on the number, environment, and connectivity of the protons on the benzene ring. The substitution pattern dictates that the three aromatic protons are chemically non-equivalent, leading to distinct signals. The powerful electron-withdrawing nature of the bromine and trifluoromethyl substituents will shift these protons significantly downfield compared to unsubstituted benzene (7.34 ppm).

Expected Spectral Features:

-

Chemical Shifts (δ): The signals for the three aromatic protons are expected in the range of 7.5 - 8.0 ppm. The proton at C6 (adjacent to a bromine) and the proton at C4 (para to one bromine and ortho to the CF₃ group) will likely be the most downfield.

-

Multiplicity (Splitting): The coupling between adjacent protons (ortho-coupling, ³JHH) will split the signals. We anticipate a pattern of two doublets and one triplet (or a doublet of doublets, depending on the relative coupling constants), reflecting the 1,2,3-trisubstituted ring system.

-

Integration: The relative area under each signal will be equal, corresponding to a 1:1:1 ratio.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard like tetramethylsilane (TMS) if precise chemical shift referencing is required.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the solvent residual peak (e.g., CDCl₃ at 7.26 ppm) or TMS (0.00 ppm).[5] Integrate the signals to determine their relative ratios.

Logical Workflow for ¹H NMR Data Interpretation

Caption: Workflow for ¹H NMR spectral analysis.

Carbon-13 (¹³C) NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Experience: Proton-decoupled ¹³C NMR reveals the number of unique carbon environments and provides critical information through carbon-fluorine couplings. For this molecule, we expect seven distinct carbon signals: six for the aromatic ring and one for the trifluoromethyl group. The presence of the CF₃ group introduces characteristic splitting patterns that are invaluable for assignment.

Expected Spectral Features:

-

Signal Count: 7 signals are predicted due to the lack of symmetry.

-

Chemical Shifts (δ):

-

Aromatic Carbons (C1-C6): Expected in the 120-140 ppm region. The carbons directly bonded to bromine (C1, C2) will be shifted to lower field values (less shielded) compared to typical aromatic carbons. The carbon bonded to the CF₃ group (C3) will also have a distinct chemical shift.

-

Trifluoromethyl Carbon (CF₃): This signal is expected around 120-125 ppm and will appear as a sharp quartet due to the strong one-bond coupling to the three fluorine atoms (¹JCF).[6][7]

-

-

Carbon-Fluorine Coupling (JCF):

-

¹JCF: A large coupling constant (~270-280 Hz) splits the CF₃ carbon signal into a 1:3:3:1 quartet.[7][8]

-

²JCF: The carbons adjacent to the CF₃ group (C2 and C4) will exhibit smaller quartet splittings (²JCF ≈ 30-35 Hz).[9]

-

³JCF and ⁴JCF: Carbons further away (C1, C5, C6) will show even smaller couplings (³JCF ≈ 3-6 Hz, ⁴JCF often unresolved).[9] This long-range coupling is a powerful tool for confirming assignments.

-

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use a more concentrated sample than for ¹H NMR (~20-50 mg in ~0.6 mL of deuterated solvent) due to the lower natural abundance of ¹³C.

-

Instrument Setup: A 100 MHz (for a 400 MHz ¹H system) or higher frequency is standard.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence with nuclear Overhauser effect (NOE) (e.g., 'zgpg30').

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): A 2-second delay is a common starting point.

-

-

Processing: Standard Fourier transformation, phasing, and baseline correction. Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).[5]

Data Summary: Predicted ¹³C NMR Data

| Carbon Atom | Expected δ (ppm) | Expected Multiplicity (due to C-F coupling) | Expected JCF (Hz) |

| C1-Br | ~125-135 | q (quartet) | ³JCF ≈ 3-6 |

| C2-Br | ~125-135 | q | ²JCF ≈ 30-35 |

| C3-CF₃ | ~130-135 | q | ²JCF ≈ 30-35 |

| C4 | ~128-138 | q | ³JCF ≈ 3-6 |

| C5 | ~125-135 | q (small or unresolved) | ⁴JCF ≈ 0-2 |

| C6 | ~128-138 | s (singlet) or unresolved q | ⁵JCF ≈ 0 |

| -CF₃ | ~120-125 | q | ¹JCF ≈ 275 |

Fluorine-19 (¹⁹F) NMR Spectroscopy: The Fluorine Fingerprint

Trustworthiness: ¹⁹F NMR is an exceptionally reliable and sensitive technique for analyzing fluorine-containing compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, resulting in strong, sharp signals.[10][11] Its wide chemical shift range minimizes signal overlap, making it a powerful diagnostic tool.[10][12]

Expected Spectral Features:

-

Signal Count: A single signal is expected, as all three fluorine atoms in the CF₃ group are chemically equivalent.

-

Chemical Shift (δ): For an aromatic trifluoromethyl group, the chemical shift is typically observed in the range of -60 to -65 ppm relative to the standard CFCl₃ (0 ppm).[6][13]

-

Multiplicity: In a proton-decoupled ¹⁹F spectrum, the signal will be a sharp singlet. If protons are not decoupled, small long-range couplings to the ortho aromatic protons (H4) may be observed, resulting in a narrow quartet.

Experimental Protocol: ¹⁹F NMR Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Instrument Setup: The spectrometer must be equipped with a broadband probe tunable to the ¹⁹F frequency.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment, often with proton decoupling.

-

Number of Scans: 16 to 64 scans are usually sufficient.

-

Referencing: An external reference standard (e.g., CFCl₃) is used, or the spectrum is referenced indirectly using the spectrometer's frequency ratio.

-

-

Processing: Standard processing steps are applied.

Part 2: Mass Spectrometry (MS) - Confirming Mass and Isotopic Signature

Authoritative Grounding: Mass spectrometry provides the exact molecular weight and elemental composition through high-resolution measurements, while the isotopic pattern serves as a definitive signature for elements like bromine.

Expertise & Experience: For this compound, the most critical feature in the mass spectrum is the isotopic distribution of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.5% and ~49.5%, respectively). The presence of two bromine atoms will result in a characteristic triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. This pattern is an unambiguous indicator of a dibrominated compound.

Expected Spectral Features (Electron Ionization - EI):

-

Molecular Ion (M⁺): A cluster of peaks will be observed around m/z 302, 304, and 306, corresponding to the different combinations of bromine isotopes (⁷⁹Br⁷⁹Br, ⁷⁹Br⁸¹Br/⁸¹Br⁷⁹Br, ⁸¹Br⁸¹Br).

-

Key Fragmentation Patterns:

-

[M-Br]⁺: Loss of a bromine atom will lead to a strong doublet of peaks around m/z 223 and 225 (ratio ~1:1).

-

[M-Br₂]⁺: Loss of both bromine atoms would result in a peak at m/z 145, corresponding to the benzotrifluoride radical cation.

-

[CF₃]⁺: A peak at m/z 69 is characteristic of the trifluoromethyl cation.

-

Experimental Protocol: EI-MS Acquisition

-

Sample Introduction: The sample is typically introduced via a direct insertion probe or through a Gas Chromatography (GC) system for pure samples.

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to induce fragmentation.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer separates the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier or similar detector records the ion abundance.

Data Summary: Predicted Key MS Peaks

| m/z (approx.) | Ion Identity | Isotopic Pattern |

| 302, 304, 306 | [C₇H₃⁷⁹Br₂F₃]⁺, [C₇H₃⁷⁹Br⁸¹BrF₃]⁺, [C₇H₃⁸¹Br₂F₃]⁺ | Triplet (1:2:1 ratio) |

| 223, 225 | [M-Br]⁺ | Doublet (1:1 ratio) |

| 145 | [M-Br₂]⁺ | Singlet |

| 69 | [CF₃]⁺ | Singlet |

Logical Workflow for Mass Spectrometry Data Interpretation

Caption: Workflow for Mass Spectrometry analysis.

Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

Trustworthiness: IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Expertise & Experience: The IR spectrum of this compound will be dominated by very strong absorptions from the C-F bonds of the trifluoromethyl group. Additionally, characteristic peaks for the aromatic ring system will be clearly visible.

Expected Key Absorption Bands:

-

Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).[14]

-

Aromatic C=C Stretch: Medium to strong bands in the 1400-1620 cm⁻¹ region. The specific pattern can sometimes be indicative of the substitution.[14]

-

C-F Stretches (CF₃ group): This is the most prominent feature. Multiple very strong and broad absorption bands are expected in the 1100-1350 cm⁻¹ range due to symmetric and asymmetric stretching modes.[15]

-

C-Br Stretch: These vibrations occur at lower frequencies, typically in the 500-700 cm⁻¹ range within the fingerprint region.

-

C-H Out-of-Plane Bending: Bands in the 700-900 cm⁻¹ region can provide corroborating evidence for the substitution pattern on the benzene ring.

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: For Attenuated Total Reflectance (ATR) IR, a small amount of the liquid or solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrument Setup: An FTIR spectrometer is used. A background spectrum of the clean ATR crystal is collected first.

-

Acquisition: The sample spectrum is then collected. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Processing: The background is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Data Summary: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3050 - 3100 | Aromatic C-H Stretch | Medium to Weak |

| 1400 - 1620 | Aromatic C=C Ring Stretch | Medium to Strong |

| 1100 - 1350 | C-F Stretch (CF₃) | Very Strong, Broad |

| 700 - 900 | Aromatic C-H Out-of-Plane Bend | Strong |

| 500 - 700 | C-Br Stretch | Medium to Strong |

Conclusion: A Synergistic Approach to Structural Verification

The structural elucidation of this compound is achieved not by a single technique, but by the logical synthesis of data from multiple spectroscopic methods. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and atom connectivity, with C-F coupling providing definitive proof of the CF₃ group's position. ¹⁹F NMR offers a highly sensitive and specific confirmation of the fluorine environment. Mass spectrometry validates the molecular weight and provides an unmistakable isotopic signature confirming the presence of two bromine atoms. Finally, IR spectroscopy offers rapid confirmation of the key functional groups—the aromatic ring and the trifluoromethyl moiety. Together, these self-validating systems provide an unassailable confirmation of the molecular structure, meeting the highest standards of scientific integrity required in research and drug development.

References

- Wiley-VCH (2007).Supporting Information.

- American Elements.1,2-Dibromo-4-(trifluoromethyl)benzene.

- PubChem.Benzene, 1-bromo-3-(trifluoromethyl)-.

- PubChem.1,4-Dibromo-2-(trifluoromethyl)benzene.

- PubChem.1,3-Dibromo-5-(trifluoromethyl)benzene.

- The Royal Society of Chemistry.Supporting Information.

- PubChem.Benzene, 1-bromo-2-(trifluoromethyl)-.

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

- Chemsrc.CAS#:402-23-3 | 1-(Bromomethyl)-3-(trifluoromethyl)benzene.

-

CAS Common Chemistry. 1-Bromo-2-(trifluoromethyl)benzene. Retrieved from [Link]

- SciEngine.Supporting information.

-

Cheméo. Chemical Properties of Benzene, 1-bromo-3-(trifluoromethyl)- (CAS 401-78-5). Retrieved from [Link]

- PubChem.1-Bromo-3,5-bis(trifluoromethyl)benzene.

-

NIST WebBook. Benzene, 1-bromo-3-(trifluoromethyl)-. Retrieved from [Link]

- Gerig, J.T.Fluorine NMR.

- University of Ottawa.19Flourine NMR.

-

Yadav, P. D. S., & Singh, S. (1987). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 28(5), 479-487. Retrieved from [Link]

- PubChem.1-(Bromomethyl)-3-(trifluoromethyl)benzene.

- ChemicalBook.3-(Trifluoromethyl)benzyl bromide(402-23-3) 1H NMR spectrum.

-

Takahashi, K., Yoshino, A., Hosokawa, K., & Muramatsu, H. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Bulletin of the Chemical Society of Japan, 58(2), 755–756. Retrieved from [Link]

- PubChem.1,5-Dibromo-3-methyl-2-(trifluoromethyl)benzene.

-

NIST WebBook. Benzene, (trifluoromethyl)-. Retrieved from [Link]

- Alfa Chemistry.19F NMR Chemical Shift Table.

- LookChem.Cas 401-84-3,3,5-Dibromobenzotrifluoride.

- PubChem.Benzene, 1,3-bis(trifluoromethyl)-.

-

ACS Publications. The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis(alkoxide) Ligands on a Terphenyl Platform. Inorganic Chemistry. Retrieved from [Link]

- Beilstein Journals.Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3.

-

Spectroscopy Online. Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Retrieved from [Link]

- PubChem.5-Bromo-1,2-dichloro-3-(trifluoromethyl)benzene.

-

ResearchGate. In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. Retrieved from [Link]

-

Sci-Hub. Photochemistry of fluoro(trifluoromethyl)benzenes. II. Fluorescence spectra and quenching of singlet state emission in 1-fluoro-2-, 1-fluoro-3-, and 1-fluoro-4-(trifluoromethyl)benzenes in the gas phase. Retrieved from [Link]

- ChemicalBook.1,3-Bis(trifluoromethyl)-benzene(402-31-3) 13C NMR spectrum.

- ChemicalBook.1,3-Bis(trifluoromethyl)-benzene(402-31-3) 1H NMR spectrum.

-

SpectraBase. FLUOROPENTAKIS(TRIFLUOROMETHYL)BENZENE. Retrieved from [Link]

Sources

- 1. 1,4-Dibromo-2-(trifluoromethyl)benzene | C7H3Br2F3 | CID 82108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Dibromo-5-(trifluoromethyl)benzene | C7H3Br2F3 | CID 2063489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Dibromo-5-(trifluoromethyl)benzene | 401-84-3 [sigmaaldrich.com]

- 4. Cas 401-84-3,3,5-Dibromobenzotrifluoride | lookchem [lookchem.com]

- 5. files.sciengine.com [files.sciengine.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sci-Hub. NMR Spectra of Benzenes Containing Trifluoromethyl Groups / Bulletin of the Chemical Society of Japan, 1985 [sci-hub.ru]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

- 12. biophysics.org [biophysics.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. ias.ac.in [ias.ac.in]

The Synthesis of 1,2-Dibromo-3-(trifluoromethyl)benzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dibromo-3-(trifluoromethyl)benzene is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. The presence of two bromine atoms and a trifluoromethyl group on the benzene ring provides multiple reaction sites for further functionalization, making it a versatile intermediate in the development of complex molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and comparative analysis of the available methods. We will explore two main strategies: the multi-step synthesis via the Sandmeyer reaction and the direct electrophilic bromination of a suitable precursor. This guide is intended to equip researchers with the necessary knowledge to select and execute the most appropriate synthetic strategy for their specific needs, ensuring both efficiency and high purity of the final product.

Introduction: The Significance of this compound

The unique substitution pattern of this compound, also known as 2,3-dibromobenzotrifluoride, makes it a highly valuable intermediate in organic synthesis. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring, while the two adjacent bromine atoms offer handles for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the construction of complex molecular architectures found in many modern drugs and agrochemicals.

The strategic placement of the substituents allows for regioselective transformations. For instance, the differential reactivity of the two bromine atoms can be exploited to introduce different functional groups in a stepwise manner. This level of control is crucial in the total synthesis of complex target molecules where precise stereochemistry and regiochemistry are paramount.

This guide will delve into the two most practical and widely applicable methods for the synthesis of this important compound, providing not only the "how" but also the "why" behind the chosen synthetic routes.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound can be approached from two principal directions, each with its own set of advantages and challenges. The choice of route often depends on the availability of starting materials, desired scale of the reaction, and the required purity of the final product.

The two primary pathways are:

-

Route A: The Sandmeyer Reaction Pathway: A multi-step approach that typically starts from a readily available aniline and builds the desired substitution pattern through a series of reliable and well-understood reactions.

-

Route B: The Direct Electrophilic Bromination Pathway: A more direct approach that involves the bromination of a pre-functionalized benzene ring. This route can be shorter but often requires careful control of reaction conditions to achieve the desired regioselectivity.

Caption: Overview of the two primary synthetic strategies for this compound.

Route A: The Sandmeyer Reaction Pathway - A Step-by-Step Approach

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a variety of functional groups, including halogens, onto an aromatic ring via a diazonium salt intermediate.[1][2][3] This pathway offers excellent control over the regiochemistry of the final product. A plausible and efficient synthesis of this compound using this approach starts from the commercially available 3-(trifluoromethyl)aniline.

The overall transformation can be visualized as a three-step process:

Caption: The Sandmeyer reaction pathway for the synthesis of this compound.

Step 1: Synthesis of 2-Amino-3-bromobenzotrifluoride

The first step involves the regioselective bromination of 3-(trifluoromethyl)aniline. The amino group is a strong activating group and an ortho-, para-director. The trifluoromethyl group is a deactivating group and a meta-director. In this case, the powerful activating effect of the amino group dictates the position of bromination, directing the incoming bromine atom to the ortho position.

Experimental Protocol:

-

Dissolution: In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in acetonitrile.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.0 equivalent) in portions over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-amino-3-bromobenzotrifluoride.

| Parameter | Value | Reference |

| Starting Material | 3-(Trifluoromethyl)aniline | [2] |

| Brominating Agent | N-Bromosuccinimide (NBS) | [2] |

| Solvent | Acetonitrile | [2] |

| Temperature | 0 °C to room temperature | [2] |

| Typical Yield | High | [2] |

Step 2 & 3: Diazotization and Sandmeyer Reaction

The second and third steps are often performed in a one-pot fashion. The 2-amino-3-bromobenzotrifluoride is first converted to its corresponding diazonium salt, which is then immediately reacted with a copper(I) bromide solution to yield the final product. The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[1][4]

Experimental Protocol:

-

Diazotization:

-

To a solution of 2-amino-3-bromobenzotrifluoride (1.0 equivalent) in a mixture of hydrobromic acid and water, add a solution of sodium nitrite (1.05 equivalents) in water dropwise at 0-5 °C.

-

Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (catalytic to stoichiometric amounts) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography.

-

| Parameter | Value/Reagent | Reference |

| Diazotization Reagent | Sodium Nitrite (NaNO₂) | [5] |

| Acid | Hydrobromic Acid (HBr) | [5] |

| Sandmeyer Catalyst | Copper(I) Bromide (CuBr) | [5] |

| Temperature | 0-5 °C (Diazotization), RT to 60 °C (Sandmeyer) | [5] |

| Expected Yield | Good to Excellent | [5] |

Route B: The Direct Electrophilic Bromination Pathway

A more convergent approach to this compound involves the direct bromination of a suitable precursor that already contains one bromine and the trifluoromethyl group. The logical starting material for this route is 2-bromobenzotrifluoride.

Caption: The direct electrophilic bromination pathway for the synthesis of this compound.

Step 1: Synthesis of 2-Bromobenzotrifluoride

The starting material, 2-bromobenzotrifluoride, is not as commonly available as 3-(trifluoromethyl)aniline and may need to be synthesized. The most efficient method for its preparation is the Sandmeyer reaction of 2-(trifluoromethyl)aniline.

Experimental Protocol (based on a similar Sandmeyer bromination):

-

Diazotization: Slowly add o-trifluoromethylaniline to hydrobromic acid while stirring. Cool the mixture to 0 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. Stir for an additional 20 minutes.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of cuprous bromide in hydrobromic acid. Vigorously stir this solution at room temperature and pour in the diazonium salt solution.

-

Work-up and Purification: After gas evolution ceases, continue stirring for 20 minutes. Separate the organic layer, wash with an alkaline solution and then with water. Purify the crude product by distillation to obtain 2-bromobenzotrifluoride. A yield of 89% with 99% GC purity has been reported for this transformation.[5]

Step 2: Regioselective Bromination of 2-Bromobenzotrifluoride

This is the critical step in this pathway, and the regioselectivity is governed by the directing effects of the existing substituents. The trifluoromethyl group is a meta-director, while the bromine atom is an ortho-, para-director.[6] Both substituents are deactivating.

The directing effects are as follows:

-

-CF₃ group (at C1): Directs incoming electrophiles to the C3 and C5 positions.

-

-Br group (at C2): Directs incoming electrophiles to the C4 and C6 positions.

In the case of 2-bromobenzotrifluoride, the positions ortho and para to the bromine are C3, C6 and C4 respectively. The positions meta to the trifluoromethyl group are C3 and C5. The C3 position is activated by the bromine (ortho) and deactivated by the trifluoromethyl group (meta). The other positions are either deactivated by both or activated by one and strongly deactivated by the other. Therefore, the bromination is expected to occur predominantly at the C3 position, yielding the desired this compound.

Experimental Protocol (General):

-

Reaction Setup: To a solution of 2-bromobenzotrifluoride in a suitable solvent (e.g., dichloromethane or carbon tetrachloride), add a Lewis acid catalyst such as iron(III) bromide (FeBr₃).

-

Addition of Bromine: Slowly add a solution of bromine (Br₂) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

-

Work-up: Upon completion, quench the reaction with a solution of sodium bisulfite to destroy any excess bromine. Separate the organic layer, wash with water and brine, and dry over a suitable drying agent.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.

| Parameter | Value/Reagent | Reference |

| Starting Material | 2-Bromobenzotrifluoride | [7] |

| Brominating Agent | Bromine (Br₂) / Iron(III) bromide (FeBr₃) or NBS | [8] |

| Solvent | Dichloromethane or Carbon Tetrachloride | |

| Temperature | Room Temperature | |

| Expected Regioselectivity | Predominantly at the C3 position | [6] |

Comparative Analysis of Synthetic Routes

| Feature | Route A: Sandmeyer Pathway | Route B: Direct Bromination |

| Number of Steps | Longer (typically 3 steps from aniline) | Shorter (2 steps if precursor is synthesized) |

| Starting Materials | Readily available 3-(trifluoromethyl)aniline | 2-Bromobenzotrifluoride (may require synthesis) |

| Regiocontrol | Excellent, defined by the aniline substitution | Good, but potential for isomeric impurities |

| Scalability | Generally scalable and reliable | Can be scalable, but may require optimization for selectivity |

| Potential Issues | Handling of diazonium salts (can be unstable) | Over-bromination, purification from isomers |

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern for the three aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will show signals for the six aromatic carbons. The carbon attached to the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.[9]

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the CF₃ group.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a compound containing two bromine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-Br and C-F bonds, as well as the aromatic C-H and C=C stretching vibrations.

Conclusion

The synthesis of this compound can be successfully achieved through two primary synthetic routes: the Sandmeyer reaction pathway and the direct electrophilic bromination pathway. The Sandmeyer route, although longer, offers superior regiocontrol and is often the preferred method for achieving high purity. The direct bromination route is more convergent but requires careful control of reaction conditions to minimize the formation of isomeric byproducts. The choice of the optimal route will depend on the specific requirements of the synthesis, including the availability of starting materials, the desired scale, and the purity specifications for the final product. This guide has provided the fundamental principles and detailed protocols to enable researchers to make an informed decision and successfully synthesize this valuable building block for their research and development endeavors.

References

- Zhang, Y., et al. (2014).

- Google Patents. (2017).

- CECRI, Karaikudi. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Tetrahedron Letters, 46(45), 7837-7839.

- Google Patents. (2016).

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved January 21, 2026, from [Link]

- Beilstein Journals. (2013). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journal of Organic Chemistry, 9, 2459-2466.

- The Royal Society of Chemistry. (n.d.).

-

PubChem. (n.d.). Benzene, 1-bromo-2-(trifluoromethyl)-. Retrieved January 21, 2026, from [Link]

- Khan, I., & Ali, A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3237-3266.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 21, 2026, from [Link]

- Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(12), 2145-2148.

- Ibrahim, D. H., et al. (2022).

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 21, 2026, from [Link]

- Google Patents. (2020). CN111362775A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.

- Google Patents. (1984).

- L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.

- ResearchGate. (2015, January 15). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?.

- Chad's Prep. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry [Video]. YouTube.

- Google Patents. (2023). CN116553997B - Synthesis method of intermediate 1,2, 3-trifluoro-benzene for synthesizing 3,4, 5-trifluoro-bromobenzene.

- Quora. (2018, October 6). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? If there is no ....

- ChemBK. (2024, April 9). 2-BroMo-1-Methyl-3-(trifluoroMethyl)benzene.

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. youtube.com [youtube.com]

- 5. 2-Bromobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

- 6. Buy 2-Bromobenzotrifluoride | 392-83-6 [smolecule.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

An In-depth Technical Guide on the Reactivity and Electronic Effects of the Trifluoromethyl Group in Dibromobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the profound influence of the trifluoromethyl (CF₃) group on the electronic properties and chemical reactivity of dibromobenzene isomers. Understanding these effects is paramount for the strategic design of novel pharmaceuticals, agrochemicals, and advanced organic materials where precise control over molecular architecture and reactivity is critical.

The Trifluoromethyl Group: A Uniquely Potent Modulator of Aromatic Systems

The trifluoromethyl group is a cornerstone of modern medicinal and materials chemistry, prized for its ability to dramatically alter the physicochemical properties of a parent molecule.[1][2] Its incorporation into an aromatic ring, such as dibromobenzene, imparts a unique combination of steric and electronic effects that fundamentally dictate the molecule's behavior in chemical transformations.

The CF₃ group is a powerful electron-withdrawing substituent, a property conferred by the high electronegativity of its three fluorine atoms.[1][2][3] This strong inductive effect (-I) significantly depletes the electron density of the attached benzene ring, a phenomenon that has far-reaching consequences for the reactivity of the C-Br bonds and the regioselectivity of further aromatic substitutions.[3][4]

Unlike many other substituents, the trifluoromethyl group's influence is almost purely inductive. While the fluorine atoms possess lone pairs, their ability to participate in resonance (a +R effect) is negligible. This is due to the significant energy difference and poor orbital overlap between the fluorine lone pairs and the aromatic π-system. The CF₃ radical, in contrast to the methyl radical, is pyramidal and more electrophilic.[5]

The following diagram illustrates the dominant electronic effects of the trifluoromethyl group on an aromatic ring:

Caption: Dominant electronic effects of the trifluoromethyl group on a benzene ring.

Quantitative Assessment of Electronic Influence: Hammett Parameters

The electronic impact of the CF₃ group can be quantified using Hammett substituent constants (σ). These parameters provide a valuable measure of the inductive (σI) and resonance (σR) effects of a substituent on the reactivity of a benzene ring.

| Substituent | σ_meta_ | σ_para_ |

| -CF₃ | 0.43 | 0.54 |

| -CH₃ | -0.07 | -0.17 |

| -Br | 0.39 | 0.23 |

| -NO₂ | 0.71 | 0.78 |

Data sourced from established compilations.[6]

As the table illustrates, the trifluoromethyl group possesses large, positive σ values for both the meta and para positions, confirming its strong electron-withdrawing nature through induction. This is in stark contrast to the electron-donating methyl group. The σ_para_ value for CF₃ is greater than its σ_meta_ value, indicating a significant deactivation of the entire aromatic system, with the para position being particularly electron-deficient.

Directing Effects in Electrophilic Aromatic Substitution

The potent electron-withdrawing nature of the trifluoromethyl group renders the dibromobenzene ring highly deactivated towards electrophilic aromatic substitution (EAS).[7] However, should a reaction proceed, the CF₃ group acts as a meta-director.[7][8][9]

This directing effect can be rationalized by examining the stability of the carbocation intermediates (arenium ions) formed during the reaction.

Caption: Stability of arenium ion intermediates in the electrophilic aromatic substitution of a trifluoromethyl-substituted benzene.

Attack at the ortho or para positions results in a resonance structure where the positive charge is located on the carbon atom directly bonded to the electron-withdrawing CF₃ group.[7] This is a highly destabilized arrangement. In contrast, meta attack ensures that the positive charge is never placed on this carbon, leading to a comparatively more stable intermediate and making the meta product the major isomer.[7][9]

Reactivity in Metal-Catalyzed Cross-Coupling Reactions

Trifluoromethyl-substituted dibromobenzenes are valuable building blocks in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The electronic effects of the CF₃ group, in conjunction with the inherent reactivity differences between the C-Br bonds, play a crucial role in determining the regioselectivity of these transformations.

Generally, the C-Br bond that is more electron-deficient will be more susceptible to oxidative addition to the metal catalyst (e.g., Pd(0)), which is often the rate-determining step. The position of the CF₃ group relative to the two bromine atoms will dictate which C-Br bond is more activated.

For instance, in 1,3-dibromo-5-(trifluoromethyl)benzene, both bromine atoms are electronically equivalent. In contrast, for other isomers, the inductive effect of the CF₃ group will differentiate the two C-Br bonds.

Suzuki-Miyaura Coupling: A Case Study

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.[10][11] The regioselectivity of the coupling of a trifluoromethyl-dibromobenzene with an arylboronic acid is influenced by both electronic and steric factors.[11]

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk flask, add the trifluoromethyl-dibromobenzene (1.0 equiv.), the arylboronic acid (1.1 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The following workflow diagram illustrates the key steps in a typical Suzuki-Miyaura coupling reaction:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Characterization

The distinct electronic environment created by the trifluoromethyl group leads to characteristic signals in various spectroscopic analyses, which are invaluable for isomer identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic protons of trifluoromethyl-dibromobenzene will exhibit chemical shifts that are downfield compared to unsubstituted dibromobenzene, due to the deshielding effect of the electron-withdrawing CF₃ group. The coupling patterns will be indicative of the substitution pattern.

-

¹³C NMR: The carbon atom attached to the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will also be influenced by the CF₃ group's inductive effect.[12]

-

¹⁹F NMR: This is a particularly useful technique for characterizing trifluoromethylated compounds. The CF₃ group will give a singlet in the ¹⁹F NMR spectrum, with a chemical shift that is characteristic of its electronic environment.[12]

The following table summarizes typical spectroscopic data for a trifluoromethyl-substituted aromatic compound:

| Spectroscopic Parameter | 2-(Trifluoromethyl)benzaldehyde | 3-(Trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)benzaldehyde |

| ¹H NMR (δ, ppm) | Aldehyde H: ~10.4 Aromatic H: ~7.7-8.2 | Aldehyde H: 10.09 Aromatic H: 7.70-8.16 | Aldehyde H: 10.11 Aromatic H: 7.85, 8.01 |

| ¹³C NMR (δ, ppm) | Carbonyl C: ~189 Aromatic C: ~127-136 CF₃ C: ~129 (q) | Carbonyl C: 190.7 Aromatic C: 126.4-136.8 CF₃ C: 123.5 (q) | Carbonyl C: 191.2 Aromatic C: 126.1-139.0 CF₃ C: 123.4 (q) |

| ¹⁹F NMR (δ, ppm) | ~ -60 to -63 | -63.0 | -63.2 |

Data adapted from a comparative spectroscopic guide.[12]

Synthesis of Trifluoromethylated Dibromobenzenes

The synthesis of trifluoromethylated dibromobenzenes can be achieved through various routes. One common method involves the bromination of a trifluoromethyl-substituted benzene. For example, 1-bromo-3,5-bis(trifluoromethyl)benzene can be synthesized by the bromination of 1,3-bis(trifluoromethyl)benzene.[13]

Experimental Protocol: Bromination of 1,3-bis(trifluoromethyl)benzene

-

Reagent Preparation: Prepare a mixture of concentrated sulfuric acid and glacial acetic acid, typically in a 6:1 (v:v) ratio.[13]

-

Reaction Setup: In a reaction vessel, combine 1,3-bis(trifluoromethyl)benzene with the acid mixture.

-

Brominating Agent Addition: Slowly add a brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin (DBH), to the stirred mixture while maintaining a low temperature (e.g., 2 °C).[13]

-

Reaction Monitoring: Monitor the reaction for completion using an appropriate analytical technique (e.g., GC).

-

Workup: Upon completion, carefully quench the reaction and separate the organic phase.

-

Purification: Wash the organic phase, dry it, and purify the product, for instance, by distillation.

Conclusion

The trifluoromethyl group exerts a powerful and predictable influence on the reactivity and electronic properties of dibromobenzene. Its strong electron-withdrawing inductive effect deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. In the context of metal-catalyzed cross-coupling reactions, the CF₃ group modulates the reactivity of the C-Br bonds, enabling regioselective functionalization. A thorough understanding of these principles, supported by quantitative data and spectroscopic analysis, is essential for the rational design and synthesis of complex trifluoromethylated aromatic compounds for a wide range of applications.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI.

- Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.

-

Trifluoromethylation. Wikipedia. Retrieved from [Link]

-

Hammett substituent constants: Topics by Science.gov. Science.gov. Retrieved from [Link]

-

Selective C–F Functionalization of Unactivated Trifluoromethylarenes. PMC - NIH. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Retrieved from [Link]

-

Pd(II)-Catalyzed Ortho Trifluoromethylation of Arenes and Insights into the Coordination Mode of Acidic Amide Directing Groups. ResearchGate. Retrieved from [Link]

-

Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. Retrieved from [Link]

-

Spectroscopic characterization of isomerization transition states. PubMed. Retrieved from [Link]

-

Hammett substituent constants for ‐C6F5, ‐CF3, and... ResearchGate. Retrieved from [Link]

-

A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. PMC - NIH. Retrieved from [Link]

-

Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. PMC. Retrieved from [Link]

-

Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

-

1-Bromo-3,5-bis(trifluoromethyl)benzene. PubChem. Retrieved from [Link]

- Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene. Google Patents.

-

A New and Direct Trifluoromethoxylation of Aliphatic Substrates with 2,4‐Dinitro(trifluoromethoxy)benzene. ResearchGate. Retrieved from [Link]

-

A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Royal Society of Chemistry. Retrieved from [Link]

-

Regiospecific Topochemical Reactions Controlled by Trifluoromethyl Directing Groups. The Royal Society of Chemistry. Retrieved from [Link]

-

Experimental Hammett parameters of CF 3 -cyclopropane and CF 3... ResearchGate. Retrieved from [Link]

-

and Enantioselective Trifluoromethylation Reactions through a Combined Directing Group/Chiral Trifluoromethylsilane Strategy. American Chemical Society. Retrieved from [Link]

-

Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. ResearchGate. Retrieved from [Link]

-

Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Retrieved from [Link]

-

10H-phenoselenazine from double cross coupling reaction Synthesis and mechanistic study of 2-(trifluoromethyl)-10H. SciELO. Retrieved from [Link]

-

Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. Retrieved from [Link]

-

Rates and Equilibria of Organic Reactions. Wiley. Retrieved from [Link]

-

Benzene, 1-bromo-4-(trifluoromethyl)-. PubChem. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 6. homepages.bluffton.edu [homepages.bluffton.edu]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]